Cas no 105027-77-8 (1H-Imidazole-1-ethanol,a-[[(2R,3S)-2,3-dimethyl-1-aziridinyl]methyl]-2-nitro-,rel-)

1H-Imidazole-1-ethanol,a-[[(2R,3S)-2,3-dimethyl-1-aziridinyl]methyl]-2-nitro-,rel- structure
105027-77-8 structure
Product Name:1H-Imidazole-1-ethanol,a-[[(2R,3S)-2,3-dimethyl-1-aziridinyl]methyl]-2-nitro-,rel-
Numero CAS:105027-77-8
MF:C10H16N4O3
MW:240.259041786194
CID:206032
PubChem ID:149673
Update Time:2025-04-19

1H-Imidazole-1-ethanol,a-[[(2R,3S)-2,3-dimethyl-1-aziridinyl]methyl]-2-nitro-,rel- Proprietà chimiche e fisiche

Nomi e identificatori

    • 1H-Imidazole-1-ethanol,a-[[(2R,3S)-2,3-dimethyl-1-aziridinyl]methyl]-2-nitro-,rel-
    • 1H-imidazole-1-ethanol, alpha-[[(2R,3S)-2,3-dimethyl-1-aziridinyl]methyl]-2-nitro-
    • 1-[(2S,3R)-2,3-dimethylaziridin-1-yl]-3-(2-nitroimidazol-1-yl)propan-2-ol
    • α-[[(2α,3α)-2,3-Dimethyl-1-aziridinyl]methyl]-2-nitro-1H-imidazole-1-ethanol
    • 1H-Imidazole-1-ethanol, alpha-((2,3-dimethyl-1-aziridinyl)methyl)-2-nitro-, cis-
    • NSC-600667
    • NSC600667
    • 1-[(2R,3-dimethylaziridin-1-yl]-3-(2-nitro-1H-imidazol-1-yl)propan-2-ol
    • BRN 4190669
    • CHEMBL315896
    • 105027-77-8
    • cis-alpha-((2,3-Dimethyl-1-aziridinyl)methyl)-2-nitro-1H-imidazole-1-ethanol
    • 1-[(2R,3S)-2,3-dimethylaziridin-1-yl]-3-(2-nitroimidazol-1-yl)propan-2-ol
    • NCI60_004500
    • alpha-[[(2alpha,3alpha)-2,3-Dimethyl-1-aziridinyl]methyl]-2-nitro-1H-imidazole-1-ethanol
    • Inchi: 1S/C10H16N4O3/c1-7-8(2)13(7)6-9(15)5-12-4-3-11-10(12)14(16)17/h3-4,7-9,15H,5-6H2,1-2H3/t7-,8+,9?,13?
    • Chiave InChI: VKUQQJFQNDTATQ-XOIHQXTHSA-N
    • Sorrisi: OC(CN1C=CN=C1[N+](=O)[O-])CN1[C@@H](C)[C@H]1C

Proprietà calcolate

  • Massa esatta: 240.122
  • Massa monoisotopica: 240.122
  • Conta atomi isotopi: 0
  • Conta donatori di obbligazioni idrogeno: 1
  • Conta accettatore di obbligazioni idrogeno: 5
  • Conta atomi pesanti: 17
  • Conta legami ruotabili: 4
  • Complessità: 288
  • Conteggio di unità legate in modo Covalent: 1
  • Conto di stereocentri atomici definito: 2
  • Conta stereocentri atomici non definiti: 1
  • Conto stereocentrico definito delle obbligazioni: 0
  • Conto stereocenter di bond non definito: 0
  • XLogP3: 0.8
  • Superficie polare topologica: 86.9Ų

Proprietà sperimentali

  • Densità: 1.46
  • Punto di ebollizione: 457.4°Cat760mmHg
  • Punto di infiammabilità: 230.4°C
  • Indice di rifrazione: 1.662
  • PSA: 86.88000
  • LogP: 0.70590
Fornitori consigliati
钜澜化工科技(青岛)有限公司
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
钜澜化工科技(青岛)有限公司
Jiangsu Kolod Food Ingredients Co.,ltd
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Jiangsu Kolod Food Ingredients Co.,ltd
Handan Zechi Trading Co., Ltd
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Jinta Yudi Pharmaceutical Technology Co., Ltd.
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Jinta Yudi Pharmaceutical Technology Co., Ltd.
Shanghai Jinhuan Chemical CO., LTD.
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Shanghai Jinhuan Chemical CO., LTD.